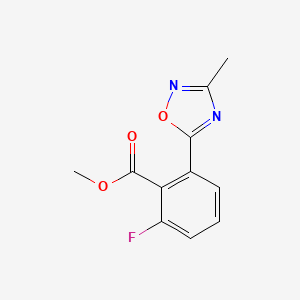
Methyl 2-fluoro-6-(3-methyl-1,2,4-oxadiazol-5-yl)benzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of methyl 2-fluoro-6-(3-methyl-1,2,4-oxadiazol-5-yl)benzoate typically involves multiple steps. One common approach is to start with methyl 2-fluorobenzoate, which can be synthesized through the esterification of 2-fluorobenzoic acid with methanol in the presence of a strong acid catalyst . The next step involves the formation of the 1,2,4-oxadiazole ring, which can be achieved by reacting the methyl 2-fluorobenzoate with an appropriate hydrazide under dehydrating conditions .
Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This would involve optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of automated reactors could be employed to enhance efficiency.
化学反応の分析
Types of Reactions: Methyl 2-fluoro-6-(3-methyl-1,2,4-oxadiazol-5-yl)benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.
Substitution: The fluorine atom and the oxadiazole ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols.
科学的研究の応用
Methyl 2-fluoro-6-(3-methyl-1,2,4-oxadiazol-5-yl)benzoate has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: The compound’s structure allows it to interact with biological molecules, making it a candidate for drug discovery and development.
Medicine: Its potential pharmacological properties are being explored for the treatment of various diseases, including infections and cancer.
Industry: The compound can be used in the production of specialty chemicals and advanced materials with unique properties.
作用機序
The mechanism of action of methyl 2-fluoro-6-(3-methyl-1,2,4-oxadiazol-5-yl)benzoate involves its interaction with specific molecular targets. The fluorine atom and the oxadiazole ring contribute to its binding affinity and specificity. The compound may inhibit or activate certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular pathways involved.
類似化合物との比較
- Methyl 3-(5-(2-fluorophenyl)-1,2,4-oxadiazol-3-yl)benzoate
- 2-Chloro-5-[3,6-dihydro-3-methyl-2,6-dioxo-4-(trifluoromethyl)-1(2H)-pyrimidinyl]-4-fluoro-N-{benzoyl}-N-isopropyl-N-methylsulfamide
Uniqueness: Methyl 2-fluoro-6-(3-methyl-1,2,4-oxadiazol-5-yl)benzoate is unique due to the specific positioning of the fluorine atom and the oxadiazole ring, which confer distinct chemical and biological properties. Its structure allows for unique interactions with molecular targets, making it a valuable compound for research and development.
特性
分子式 |
C11H9FN2O3 |
|---|---|
分子量 |
236.20 g/mol |
IUPAC名 |
methyl 2-fluoro-6-(3-methyl-1,2,4-oxadiazol-5-yl)benzoate |
InChI |
InChI=1S/C11H9FN2O3/c1-6-13-10(17-14-6)7-4-3-5-8(12)9(7)11(15)16-2/h3-5H,1-2H3 |
InChIキー |
UDNUZHWPCUOGJC-UHFFFAOYSA-N |
正規SMILES |
CC1=NOC(=N1)C2=C(C(=CC=C2)F)C(=O)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















